N-(1H-benzimidazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide
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Overview
Description
N-(1H-benzimidazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a benzimidazole moiety linked to a phthalazine derivative through an acetamide bridge. The presence of both benzimidazole and phthalazine rings in its structure suggests potential biological activity, making it a subject of research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide typically involves the following steps:
Formation of Benzimidazole: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Formation of Phthalazine Derivative: The phthalazine ring can be synthesized by the reaction of phthalic anhydride with hydrazine, followed by cyclization.
Coupling Reaction: The final step involves the coupling of the benzimidazole derivative with the phthalazine derivative through an acetamide linkage. This can be achieved by reacting the benzimidazole with chloroacetyl chloride to form an intermediate, which is then reacted with the phthalazine derivative in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the phthalazine ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the nitro groups (if present) on the benzimidazole or phthalazine rings, converting them to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide linkage, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium hydroxide or other strong bases.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry, forming complexes with metal ions.
Biology: As a probe for studying enzyme interactions and protein binding.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds. It may exhibit antimicrobial, antiviral, or anticancer properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzimidazole ring is known to interact with DNA and proteins, potentially inhibiting enzyme activity or disrupting cellular processes. The phthalazine ring may enhance these interactions through additional binding sites or electronic effects.
Comparison with Similar Compounds
N-(1H-benzimidazol-2-yl)-2-(4-hydroxyphenyl)acetamide: Similar structure but with a phenyl ring instead of a phthalazine ring.
N-(1H-benzimidazol-2-yl)-2-(4-hydroxyquinolin-1-yl)acetamide: Similar structure but with a quinoline ring instead of a phthalazine ring.
Uniqueness: N-(1H-benzimidazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide is unique due to the presence of both benzimidazole and phthalazine rings, which may confer distinct biological activities and binding properties compared to other similar compounds. The combination of these two rings in a single molecule can result in synergistic effects, enhancing its potential as a therapeutic agent or research tool.
Properties
Molecular Formula |
C17H13N5O2 |
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Molecular Weight |
319.32 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
InChI |
InChI=1S/C17H13N5O2/c23-15(20-17-18-12-7-3-4-8-13(12)19-17)9-14-10-5-1-2-6-11(10)16(24)22-21-14/h1-8H,9H2,(H,22,24)(H2,18,19,20,23) |
InChI Key |
GFFRMCFIRGPUER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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